Zearalenone

Übersicht

Beschreibung

Zearalenon ist ein nicht-steroidales, östrogenes Mykotoxin, das von verschiedenen Fusarium-Arten, einschließlich Fusarium graminearum, Fusarium culmorum und Fusarium cerealis, produziert wird . Es kommt häufig in Getreidearten wie Mais, Gerste, Hafer, Weizen, Reis und Sorghum vor . Zearalenon ist bekannt für seine starken östrogenen Wirkungen, die bei Nutztieren, insbesondere bei Schweinen, zu Fortpflanzungsproblemen führen können .

2. Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Zearalenon kann durch Fermentation von Fusarium-Arten unter kontrollierten Bedingungen synthetisiert werden. Die Pilze werden auf geeigneten Substraten wie Mais oder anderen Getreidearten kultiviert, um das Mykotoxin zu produzieren . Der Fermentationsprozess umfasst die Aufrechterhaltung spezifischer Temperatur-, pH- und Feuchtigkeitswerte, um die Zearalenonproduktion zu optimieren .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Zearalenon typischerweise aus kontaminierten landwirtschaftlichen Produkten extrahiert. Der Extraktionsprozess umfasst mehrere Schritte, darunter Mahlen, Lösungsmittelextraktion und Reinigung mittels chromatographischer Techniken . Moderne Methoden wie Festphasenextraktion und Flüssig-Flüssig-Extraktion werden häufig eingesetzt, um Zearalenon aus komplexen Matrices zu isolieren und zu reinigen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Zearalenone can be synthesized through the fermentation of Fusarium species under controlled conditions. The fungi are cultured on suitable substrates, such as maize or other cereals, to produce the mycotoxin . The fermentation process involves maintaining specific temperature, pH, and humidity levels to optimize the production of this compound .

Industrial Production Methods: In industrial settings, this compound is typically extracted from contaminated agricultural products. The extraction process involves several steps, including milling, solvent extraction, and purification using chromatographic techniques . Advanced methods such as solid-phase extraction and liquid-liquid extraction are commonly employed to isolate and purify this compound from complex matrices .

Analyse Chemischer Reaktionen

Reaktionstypen: Zearalenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Zearalenon kann zu Zearalanon und anderen Derivaten oxidiert werden.

Reduktion: Die Reduktion von Zearalenon kann zu α-Zearalenol und β-Zearalenol führen.

Hydrolyse: Zearalenon kann zu Zearalenonlacton hydrolysiert werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse von Zearalenon fördern.

Hauptprodukte:

Oxidation: Zearalanon und andere oxidierte Derivate.

Reduktion: α-Zearalenol und β-Zearalenol.

Hydrolyse: Zearalenonlacton.

Wissenschaftliche Forschungsanwendungen

Toxicological Applications

1. Reproductive Toxicity Studies

Zearalenone has been extensively studied for its reproductive toxicity in various animal models. Research indicates that exposure to this compound can lead to significant alterations in reproductive hormones and functions:

- Case Study: Pigs

A study evaluated the effects of this compound on weaned piglets exposed to different concentrations (75 ppb and 290 ppb). The findings revealed significant oxidative stress markers, including lipid peroxidation and DNA fragmentation, indicating that this compound exposure can severely impact reproductive health .

2. Hepatotoxicity

this compound has also been shown to exhibit hepatotoxic effects. In a study involving mice, exposure led to increased levels of liver enzymes (ALT, AST), suggesting liver damage. Histopathological examinations confirmed liver lesions associated with this compound toxicity .

Agricultural Applications

1. Mycotoxin Management

this compound is a critical concern in agriculture due to its impact on crop yields and livestock health. Various strategies have been employed to mitigate its effects:

- Biological Control Agents : Research has demonstrated that certain biological control agents can inhibit the growth of Fusarium species responsible for this compound production. For example, Trichoderma harzianum has shown effectiveness in competing with mycotoxin-producing fungi, thereby reducing contamination levels in crops .

- Chemical Control : The application of fungicides has been a traditional method for managing fungal infections in crops. However, this approach must be balanced with environmental safety considerations.

Food Safety Applications

1. Risk Assessment

The presence of this compound in food products necessitates robust risk assessment protocols. Studies have shown that this compound can accumulate in foodstuffs, leading to potential health risks for consumers:

- Human Exposure Studies : Research indicates that this compound can act as a ligand for pregnane X receptor (hPXR), affecting gene expression related to detoxification processes in humans . This highlights the importance of monitoring this compound levels in food products.

2. Biomarkers of Exposure

Recent advancements have focused on identifying biomarkers for assessing human exposure to this compound. Studies have suggested specific metabolites as potential indicators of exposure levels, which can aid in epidemiological studies .

Data Tables

Wirkmechanismus

Zearalenone exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens . This binding can lead to various reproductive issues, including infertility, abortion, and other breeding problems in livestock . This compound also activates the G-protein-coupled estrogen receptor (GPER), contributing to its estrogenic effects . The compound’s mechanism of action involves the modulation of gene expression and cellular signaling pathways related to estrogenic activity .

Vergleich Mit ähnlichen Verbindungen

Zearalenon ähnelt anderen östrogenen Mykotoxinen, wie zum Beispiel:

Zearalanon: Ein oxidiertes Derivat von Zearalenon mit ähnlichen östrogenen Eigenschaften.

α-Zearalenol und β-Zearalenol: Reduktionsprodukte von Zearalenon, die ebenfalls östrogene Aktivität zeigen.

Zearalanol: Ein weiteres Derivat mit östrogenen Wirkungen.

Einzigartigkeit: Zearalenon ist einzigartig aufgrund seines weit verbreiteten Vorkommens in Getreidearten und seiner starken östrogenen Wirkungen, die es zu einem wichtigen Anliegen für die Lebensmittelsicherheit und die Tiergesundheit machen . Seine Stabilität unter verschiedenen Umweltbedingungen trägt zu seiner Persistenz und seinen Auswirkungen bei .

Biologische Aktivität

Zearalenone (ZEN) is a non-steroidal mycotoxin produced by various species of fungi, particularly Fusarium, and is known for its estrogenic activity. This compound poses significant health risks to both humans and livestock due to its ability to mimic estrogen, leading to various biological effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different biological systems, and relevant case studies.

This compound exerts its biological activity primarily through its interaction with estrogen receptors. It mimics the action of 17-β-estradiol, binding to estrogen receptors (ERα and ERβ), which leads to the activation of estrogen-responsive genes. This can result in various physiological effects, including reproductive toxicity and endocrine disruption.

Key Mechanisms:

- Estrogen Receptor Binding: ZEN binds to estrogen receptors, activating pathways associated with cell proliferation and differentiation.

- Gene Expression Modulation: ZEN influences the expression of genes involved in metabolic pathways and cellular stress responses, including cytochrome P450 enzymes (CYPs) .

- Epigenetic Changes: Research indicates that ZEN can induce epigenetic modifications, such as DNA methylation and histone modifications, affecting gene expression related to metabolism and lipid homeostasis .

Biological Effects

The biological effects of this compound are diverse and can impact various organ systems. Below are some notable findings from recent studies:

Case Studies

Several case studies highlight the impact of this compound exposure in both humans and animals:

-

Case Study 1: Cattle Reproductive Health

A study involving cattle exposed to feed contaminated with ZEN showed significant reproductive issues, including decreased fertility rates and increased instances of abortions. The study emphasized the need for monitoring mycotoxins in animal feed to prevent economic losses in livestock production . -

Case Study 2: Human Exposure

In a cohort study assessing urinary biomarkers for mycotoxin exposure, researchers found elevated levels of ZEN in individuals consuming contaminated food products. This was associated with hormonal imbalances and reproductive health issues among women in the study group .

Research Findings

Recent research has further elucidated the biological activity of this compound:

- Cytochrome P450 Activation: Studies demonstrated that ZEN activates mRNA levels of CYP enzymes at low concentrations (0.1 μM), indicating its role in metabolic processes within the liver .

- Histopathological Changes: Histological examinations revealed that high doses of ZEN caused significant changes in liver morphology, suggesting potential long-term impacts on liver health .

- Synergistic Effects with Other Mycotoxins: Research indicated that when combined with other mycotoxins like aflatoxin B1, ZEN enhanced oxidative stress and cellular damage beyond what was observed with either toxin alone .

Eigenschaften

IUPAC Name |

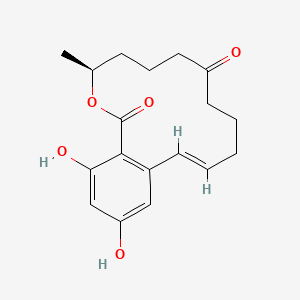

(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMQEIFVQACCCH-QBODLPLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5 | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021460 | |

| Record name | Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zearalenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7762 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0 mmHg at 68 °F (NTP, 1992) | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

17924-92-4, 36455-70-6 | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zearalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17924-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zearalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017924924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Zearalenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zearalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [S-(E)]-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZEARALENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W827M159J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZEARALENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/ | |

| Record name | ZEARALENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21239 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZEARALENONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Zearalenone exerts its effects by mimicking the hormone estrogen. It binds to estrogen receptors, primarily in the reproductive system, disrupting normal hormonal signaling. [, , , , , ]

A: this compound binding can lead to a range of reproductive issues, including vulvovaginitis, enlarged reproductive tracts, and disrupted estrous cycles in animals. [, , , ] Studies in pigs showed that even low doses of this compound (250 µg/kg feed) led to pronounced vulvar swelling and changes in ovarian follicle development. []

A: Yes, research suggests this compound may also influence the immune system, potentially contributing to immunological dysfunction and inflammation. [, ] Studies in piglets have shown that this compound can alter immune cell populations and increase immunoglobulin levels. []

A: this compound's molecular formula is C18H22O5, and its molecular weight is 318.36 g/mol. []

A: Various techniques are employed, including high-performance liquid chromatography (HPLC) coupled with fluorescence and UV detectors, and liquid chromatography-mass spectrometry (LC-MS/MS) for confirmation. [, ] Nuclear Magnetic Resonance (NMR) spectroscopy is also used to confirm the structure of this compound and its derivatives, such as this compound-14-β-D-glucopyranoside (Z14G) and this compound-16-β-D-glucopyranoside (Z16G). []

A: Yes, pH can influence this compound's stability. It is most stable at a neutral pH of 7. Increased degradation rates are observed at pH 4 and 10, particularly at higher temperatures. []

A: While specific simulations and calculations were not mentioned in the provided research, QSAR (Quantitative Structure-Activity Relationship) models are being developed to assess how structural modifications of this compound impact its activity and toxicity. []

A: Research on hapten design for this compound revealed that linkers attached at different positions on the molecule impact antibody affinity and selectivity for this compound and its metabolites. [] This suggests that even minor structural changes can significantly influence this compound's interactions with biological targets.

A: this compound's stability and solubility in various media need careful consideration during formulation. While the provided research doesn't delve into specific formulation strategies, it highlights the importance of understanding these factors for accurate analysis and experimental design. []

A: While specific SHE regulations aren't explicitly discussed in the provided research, the presence of this compound in food and feed is strictly regulated due to its health risks. The research emphasizes the need to develop sensitive analytical methods for monitoring this compound levels to ensure compliance with safety standards. [, , , ]

A: Studies in pigs revealed that this compound is rapidly absorbed and metabolized, with both the parent compound and its metabolites, such as α-zearalenol, being detected in blood, feces, and urine. [, ] The primary route of excretion is through feces. [, ]

A: Yes, research demonstrates that masked mycotoxins, including this compound-glycoside, are broken down during digestion, releasing this compound. [] This highlights the importance of considering these conjugated forms when assessing total this compound exposure. [, ]

A: Pigs are commonly used as animal models due to their sensitivity to this compound and physiological similarities to humans. [, , , , , ] Studies have investigated the effects of this compound on reproductive parameters, immune function, and oxidative stress markers. [, , , , ]

A: this compound is primarily known for its estrogenic effects, leading to reproductive disorders in animals. [, , , , , ] It may also disrupt immune function and contribute to oxidative stress. [, , , ] Further research is needed to fully elucidate the long-term health consequences of this compound exposure. [, ]

ANone: Several methods are employed, including:

- HPLC with fluorescence detection: Offers high sensitivity and is widely used for quantifying this compound in various matrices, such as cereals, feed, and biological samples. [, , , , ]

- LC-MS/MS: Provides high selectivity and sensitivity for both this compound and its metabolites, enabling confirmation of results obtained by other methods. [, , ]

- ELISA (Enzyme-Linked Immunosorbent Assay): A rapid and sensitive method for detecting this compound, particularly useful for screening large numbers of samples. [, , ]

A: Research indicates that this compound can leach into surface water and groundwater, potentially impacting aquatic ecosystems and posing risks to human and animal health. [] The presence of dissolved organic carbon in water samples was found to be inversely correlated with this compound concentration. [] Further research is needed to understand its degradation pathways and develop effective mitigation strategies. [, ]

A: While the provided research does not explicitly discuss this compound's solubility, it acknowledges that solubility in different media is a crucial factor influencing its bioavailability and, consequently, its toxicity. []

A: Researchers emphasize the importance of validating analytical methods by assessing accuracy, precision, and specificity. [] These validation procedures are essential to ensure reliable and reproducible results for this compound detection and quantification. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.